N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Description
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a complex organic compound featuring multiple heterocyclic rings
Properties
IUPAC Name |
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c26-18(15-5-6-16(23-22-15)24-9-1-2-10-24)21-12-14-4-3-7-20-17(14)25-11-8-19-13-25/h3-8,11,13H,1-2,9-10,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYVAPYARZGBBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=C(N=CC=C3)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the imidazole and pyridazine intermediates. These intermediates are then coupled through a series of reactions involving nucleophilic substitution and amide bond formation.
-
Step 1: Synthesis of 2-imidazol-1-ylpyridine
Reagents: 2-bromopyridine, imidazole, potassium carbonate (K2CO3)
Conditions: Reflux in dimethylformamide (DMF)
Reaction: Nucleophilic substitution to form 2-imidazol-1-ylpyridine
-
Step 2: Synthesis of 6-pyrrolidin-1-ylpyridazine-3-carboxylic acid
Reagents: Pyridazine, pyrrolidine, acetic anhydride
Conditions: Heating under reflux
Reaction: Formation of the pyridazine ring followed by carboxylation
-
Step 3: Coupling Reaction
Reagents: 2-imidazol-1-ylpyridine, 6-pyrrolidin-1-ylpyridazine-3-carboxylic acid, coupling agents (e.g., EDC, HOBt)
Conditions: Room temperature in an appropriate solvent (e.g., dichloromethane)
Reaction: Formation of the final amide bond to yield this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: N-oxide derivatives
Reduction: Dihydropyridazine derivatives
Substitution: Various substituted imidazole and pyridazine derivatives
Scientific Research Applications
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis due to its multiple nitrogen donors.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in signal transduction.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to modulate biological pathways.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, π-π stacking, and coordination with metal ions. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-morpholin-1-ylpyridazine-3-carboxamide
- N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-piperidin-1-ylpyridazine-3-carboxamide
Uniqueness
N-[(2-imidazol-1-ylpyridin-3-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is unique due to its specific combination of heterocyclic rings, which confer distinct electronic and steric properties. These properties enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
